Telomestatin

Descripción general

Descripción

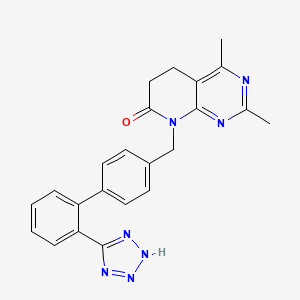

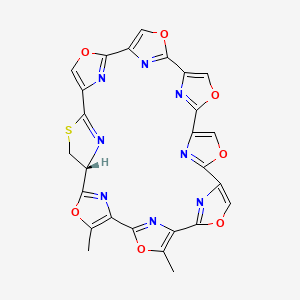

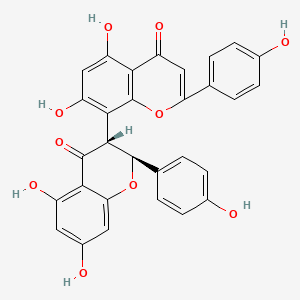

Telomestatin is a macrocyclic chemical compound that acts by inhibiting the telomerase activity of in vitro cancer cells . It was first isolated from the bacteria Streptomyces anulatus . Telomestatin induces the formation of basket-type G-quadruplex (G4) structures from hybrid-type G-quadruplexes in the telomeric region .

Synthesis Analysis

The total synthesis of the (S)-stereoisomer of telomestatin was accomplished . (S)-Telomestatin exhibited potency four times that of the natural product, ®-telomestatin, which was the most potent telomerase inhibitor previously reported .

Molecular Structure Analysis

Telomestatin is a macrocyclic polyoxazole-type compound . The structure has a similar size to the G-quartet and possesses six or seven oxazoles in the macrocycles .

Chemical Reactions Analysis

An efficient formal total synthesis of telomestatin is reported in which the key steps are the use of dirhodium (II)-catalyzed reactions of diazocarbonyl compounds to generate six oxazole rings .

Physical And Chemical Properties Analysis

Real-space self-interaction corrected (time-dependent) density functional theory has been used to investigate the ground-state electronic structure and optical absorption profiles of a series of linear oligomers inspired by the natural product telomestatin .

Aplicaciones Científicas De Investigación

Telomerase Inhibition

Telomestatin is a strong telomerase inhibitor . Telomerase is an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions, which are found at the ends of chromosomes. This process prevents the chromosomes from degradation. Telomestatin’s ability to inhibit this enzyme has potential therapeutic implications, particularly in the treatment of cancer .

G-quadruplex Stabilization

Telomestatin has the ability to stabilize G-quadruplex structures . These are higher-order structures formed by guanine-rich sequences of nucleic acids, such as the telomeric 5′-TTAGGG-3 ′/5 ′-UUAGGG-3 repeats and those in gene regulatory regions . This stabilization can inhibit the telomere-synthesizing enzyme telomerase, making Telomestatin a valuable tool in cancer research .

Cancer Therapeutics

Due to its telomerase inhibitory activity and G-quadruplex stabilizing property, Telomestatin has potential as a therapeutic agent for treating cancers . It can induce gradual shortening of telomeres and eventual crisis in human cancer cells at non-toxic doses. At higher doses, it can trigger prompt replication stress and DNA damage responses, resulting in acute cell death .

Gene Regulation

Telomestatin can suppress the transcription and translation of G4-containing genes . This property is also implicated in the anticancer effects of Telomestatin .

Biosynthesis Research

The gene cluster responsible for Telomestatin biosynthesis has been identified . This discovery can help improve Telomestatin production and structural diversification, which are required for further utilization and application .

Development of Derivatives

Exchanging TlsC core peptide sequences in the Telomestatin biosynthesis pathway can result in the production of novel Telomestatin derivatives . This opens up possibilities for the expansion of chemical diversity of natural peptide products for drug development .

Mecanismo De Acción

Target of Action

Telomestatin, a macrocyclic chemical compound, primarily targets the telomerase enzyme in cancer cells . This enzyme plays a crucial role in maintaining the length of telomeres, which are specialized structures at the tips of eukaryotic linear chromosomes . Telomerase ensures chromosomal stability by maintaining telomere length, allowing cells to avert senescence .

Mode of Action

Telomestatin acts by inhibiting the telomerase activity of cancer cells . It interacts with the guanine quartet via π-stacking and potently stabilizes G-quadruplex (G4) structures . These G4 structures are higher-order structures formed by guanine-rich sequences of nucleic acids, such as the telomeric 5′-TTAGGG-3′ repeats . Telomestatin induces the formation of basket-type G4 structures from hybrid-type G-quadruplexes in the telomeric region .

Biochemical Pathways

The stabilization of G4 structures by Telomestatin affects various biological events, including replication, transcription, and translation . This stabilization inhibits the telomere-synthesizing enzyme telomerase, leading to the gradual shortening of telomeres and eventual crisis in human cancer cells . Higher doses of Telomestatin can trigger prompt replication stress and DNA damage responses, resulting in acute cell death .

Pharmacokinetics

It is known that telomestatin is rare, labile, and insoluble . Synthetic oxazole Telomestatin derivatives have been developed to improve its therapeutic efficacy in preclinical cancer models .

Result of Action

The primary result of Telomestatin’s action is the inhibition of telomerase activity, leading to the gradual shortening of telomeres in cancer cells . This eventually leads to a state of crisis in the cells, characterized by halted proliferation and cell death . At higher doses, Telomestatin can induce acute cell death through replication stress and DNA damage responses .

Action Environment

It is known that cellular signaling pathways and environmental cues can modulate the activity or expression of splicing factors, thereby indirectly modulating telomerase activity .

Direcciones Futuras

Propiedades

IUPAC Name |

4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSQVYZBDXIXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Telomestatin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Telomestatin is a potent and specific ligand for G-quadruplex (GQ) DNA structures. [, , , , , , ] It exhibits high selectivity for GQ over duplex or single-stranded DNA. [, , ]

A: Telomestatin stabilizes G-quadruplexes through a combination of π-stacking interactions with the external G-tetrads and electrostatic interactions. [, , ] Molecular dynamics simulations have revealed multiple binding modes, including top stacking, bottom intercalation, and groove binding, with the bottom intercalation mode exhibiting the most favorable binding energy. []

A: Telomestatin binding to telomeric G-quadruplexes inhibits telomerase activity, leading to telomere shortening and ultimately inducing senescence and apoptosis in cancer cells. [, , , , , , ] It also disrupts telomere capping by displacing POT1, a single-stranded telomere-binding protein, from the telomeric overhang. [, ] This disruption leads to a DNA damage response at telomeres. [, ]

A: Yes, Telomestatin can bind to and stabilize G-quadruplexes located in the promoter regions of various genes, including c-MYC, PDGFR-β, and hTERT. [, , , ] This interaction can repress gene expression. [, , ]

A: Telomestatin (C30H24N8O7S) has a molecular weight of 636.63 g/mol. []

A: Yes, circular dichroism (CD) spectroscopy has been extensively used to characterize the interaction of Telomestatin with G-quadruplex structures. [, , , ]

A: Telomestatin has limited aqueous solubility, which can pose challenges for in vivo applications. [] To overcome this, researchers have explored the synthesis of telomestatin derivatives with improved solubility. []

ANone: Telomestatin itself does not possess catalytic properties. Its mechanism of action revolves around its ability to bind and stabilize G-quadruplex DNA structures.

A: Yes, molecular dynamics simulations and binding energy calculations, such as MMGBSA, have been extensively used to study the binding modes, dynamics, and energetics of Telomestatin's interaction with G-quadruplexes. [, , , ]

ANone: While specific QSAR models for Telomestatin are not extensively reported in the provided literature, the development of such models is an active area of research.

A: Studies have shown that the stereochemistry of the thiazoline ring in Telomestatin significantly impacts its binding affinity to G-quadruplexes. The (S)-enantiomer exhibits greater potency than the naturally occurring (R)-enantiomer. [] Additionally, modifying the isopropyl groups with aminoalkyl side chains has been explored to enhance solubility. []

A: Yes, several synthetic analogues of Telomestatin, such as HXDV and L2H2-6M(2)OTD, have been developed. [, ] These analogues exhibit varying degrees of potency and selectivity for G-quadruplexes. [, ]

A: The limited aqueous solubility of Telomestatin has prompted the exploration of formulation strategies to improve its delivery. One approach involves the use of citrate salts to enhance solubility for in vivo studies. []

ANone: The provided research papers primarily focus on the scientific aspects of Telomestatin. Information regarding specific SHE regulations is not discussed.

A: While the provided literature does not delve into detailed PK/PD studies, it does highlight the ability of Telomestatin to penetrate and persist within cells, suggesting cellular uptake and stability. []

A: Telomestatin has demonstrated antitumor activity in mouse xenograft models of leukemia and glioblastoma. [, ] Systemic administration of Telomestatin reduced tumor growth and induced apoptosis in these models. [, ]

A: Telomestatin's effects have been extensively studied in various human cancer cell lines, including leukemia (U937, NB4), multiple myeloma (ARD, ARP, MM1S), lung carcinoma (A549), and glioblastoma. [, , , , ] These studies have employed cell-based assays to assess telomerase activity, telomere length, cell growth, apoptosis, cell cycle progression, and gene expression. [, , , , ]

ANone: The provided literature does not mention any completed or ongoing clinical trials involving Telomestatin.

A: Some acute myeloid leukemia (AML) cells exhibit resistance to Telomestatin-induced apoptosis, suggesting the existence of resistance mechanisms. [] In A549 lung carcinoma cells, resistance to Telomestatin has been linked to the maintenance of active hTERT transcripts, potentially due to alterations in the splicing machinery. []

ANone: The limited aqueous solubility of Telomestatin poses challenges for drug delivery. Developing more soluble analogues and exploring novel drug delivery systems could enhance its therapeutic potential.

A: Telomere length and hTERT splicing patterns have been investigated as potential biomarkers for predicting the efficacy of Telomestatin and identifying resistance mechanisms. [, ]

ANone: Various techniques have been utilized, including:

- Circular Dichroism (CD) Spectroscopy: To characterize the conformation and stability of G-quadruplexes in the presence of Telomestatin. [, , , ]

- Polymerase Stop Assay: To determine the ability of Telomestatin to stabilize G-quadruplexes and inhibit DNA polymerase activity. [, , ]

- Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of Telomestatin to G-quadruplexes. []

- Telomere Hybridisation Protection Assay (HPA): To quantify telomeric G-tail length in cells treated with Telomestatin. []

- Chromatin Immunoprecipitation (ChIP) Assay: To investigate the effect of Telomestatin on the binding of telomere-associated proteins. []

- Single Molecule Techniques: Such as laser tweezers and fluorescence microscopy, to study the dynamics and heterogeneity of Telomestatin-G-quadruplex interactions at the single-molecule level. [, ]

ANone: The environmental impact and degradation of Telomestatin are not addressed in the provided research papers.

A: Telomestatin exhibits limited aqueous solubility. [] This property poses challenges for its formulation and delivery. [] Researchers have explored the synthesis of analogues with improved solubility, such as those containing alkylamino side chains. []

ANone: The specific details regarding the validation of analytical methods used in the provided research are not extensively discussed.

ANone: Information regarding quality control and assurance measures for Telomestatin is not provided in the research papers.

ANone: The potential immunogenicity and immunological responses associated with Telomestatin are not discussed in the provided literature.

ANone: Information regarding Telomestatin's interactions with drug transporters is not available in the provided research.

ANone: The potential for Telomestatin to induce or inhibit drug-metabolizing enzymes is not addressed in the provided research.

ANone: Data on the biocompatibility and biodegradability of Telomestatin are not available in the provided research.

A: Several G-quadruplex stabilizing compounds, such as TMPyP4, BRACO19, and diseleno sapphyrin (Se2SAP), have been investigated as potential alternatives to Telomestatin. [, , ] These compounds exhibit varying degrees of potency, selectivity, and biological effects compared to Telomestatin. [, , ]

ANone: The research papers do not discuss strategies for recycling or waste management related to Telomestatin.

ANone: The research on Telomestatin utilizes standard research infrastructure and resources common to medicinal chemistry, chemical biology, and cancer research laboratories.

ANone: The discovery of Telomestatin as a potent telomerase inhibitor marked a significant milestone in the field of G-quadruplex-targeted drug discovery. Its unique mechanism of action and high selectivity for G-quadruplexes have spurred further research into its therapeutic potential and the development of novel analogues.

ANone: Research on Telomestatin draws upon expertise from various disciplines, including:

- Medicinal Chemistry: Design and synthesis of Telomestatin analogues with improved properties. [, ]

- Chemical Biology: Understanding the molecular mechanisms underlying Telomestatin's interactions with G-quadruplexes and its cellular effects. [, , , ]

- Cancer Biology: Evaluating the antitumor activity of Telomestatin in vitro and in vivo, identifying resistance mechanisms, and exploring potential biomarkers. [, , , ]

- Computational Chemistry: Modeling the binding modes and dynamics of Telomestatin-G-quadruplex interactions to guide the design of more potent and selective ligands. [, , , ]

- Biophysics: Investigating the mechanical properties of G-quadruplexes and how Telomestatin binding alters these properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-1,3-dimethyl-5-[2-(pyridin-2-yl)quinoline-4-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1682918.png)

![9-acetyl-6,9,11-trihydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1682927.png)